molecular formula C23H23N3O5 B2836550 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941903-27-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2836550
CAS No.: 941903-27-1
M. Wt: 421.453
InChI Key: GDJRKBGAIGQWTN-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on related compounds has focused on the synthesis and characterization of novel chemical entities. For instance, studies have been conducted on the synthesis of quinazolinone derivatives, highlighting methods to generate these compounds and evaluate their structural properties. Such research often explores the chemical reactivity and interactions of specific functional groups, paving the way for the development of new synthetic methodologies or the improvement of existing ones. These endeavors are crucial for expanding the chemical toolkit available for drug development and material science (Soliman et al., 2020).

Pharmacological Potential

Several studies have investigated the pharmacological potential of compounds with similar structural features, including their roles as enzyme inhibitors or as agents with antimicrobial, anticancer, or antioxidant activities. This research is foundational in the discovery and development of new therapeutics, offering insights into how specific molecular structures correlate with biological activity. For example, quinazolinone derivatives have been evaluated for their antitumor activity and interactions with various biological targets, suggesting that structural analogs could serve as leads for the development of novel anticancer agents (Al-Suwaidan et al., 2016).

Molecular Docking and In Silico Studies

Molecular docking and in silico studies provide a computational approach to predict the interaction between molecules and biological targets. Such research helps in understanding the potential efficacy and specificity of compounds before proceeding to more resource-intensive in vitro and in vivo studies. By examining the binding characteristics and inhibitory effects of compounds on specific proteins or enzymes, researchers can identify promising candidates for further development (Soliman et al., 2020).

Antioxidant and Radiomodulatory Effects

The exploration of antioxidant and radiomodulatory effects represents a significant area of research, with potential implications for the treatment of oxidative stress-related diseases and protection against radiation damage. Studies have identified compounds that can induce the expression of antioxidant enzymes or mitigate the harmful effects of radiation, highlighting the therapeutic potential of novel chemical entities in managing oxidative damage and enhancing cellular resilience (Soliman et al., 2020).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-22(24-17-5-6-18-20(14-17)30-13-12-29-18)15-31-19-3-1-2-16-4-7-21(25-23(16)19)26-8-10-28-11-9-26/h1-7,14H,8-13,15H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJRKBGAIGQWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.